b-[(Boc-amino)methyl]-2-bromobenzenepropanol
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(2-bromophenyl)methyl]-3-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-11(10-18)8-12-6-4-5-7-13(12)16/h4-7,11,18H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHUPGPFPHEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-[(Boc-amino)methyl]-2-bromobenzenepropanol typically involves multiple steps:
Bromination: The starting material, 2-bromobenzenepropanol, is prepared by brominating benzenepropanol using bromine in the presence of a catalyst such as iron(III) bromide.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the Boc-protected amino group.
Coupling Reaction: The Boc-protected amino group is then coupled with the brominated benzenepropanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the bromination and protection reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in b-[(Boc-amino)methyl]-2-bromobenzenepropanol can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like sodium azide (NaN3) to form azido derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium azide (NaN3), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, b-[(Boc-amino)methyl]-2-bromobenzenepropanol is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.
Biology
In biological research, this compound can be used to modify biomolecules. The Boc-protected amino group can be deprotected under mild acidic conditions to reveal the free amino group, which can then be conjugated to other biomolecules.
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions makes it useful for creating drug candidates with desired biological activities.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatile reactivity allows for the creation of customized products for specific applications.
Mechanism of Action
The mechanism by which b-[(Boc-amino)methyl]-2-bromobenzenepropanol exerts its effects depends on the specific chemical reactions it undergoes. For example:
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The bromine atom is replaced by a hydrogen atom through the donation of electrons from the reducing agent.
Substitution: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares b-[(Boc-amino)methyl]-2-bromobenzenepropanol with structurally or functionally related Boc-protected compounds:
Key Differences and Implications
Reactivity and Functionalization The bromine atom in this compound distinguishes it from non-halogenated analogs like (S)-2-(Boc-amino)-1-propanol. Bromine enables participation in cross-coupling reactions (e.g., with Pd catalysts) or SNAr (nucleophilic aromatic substitution), expanding its utility in medicinal chemistry . In contrast, Boc-Gly-l-Pro-OMe lacks halogenation but includes a methyl ester, facilitating peptide bond formation via alkaline hydrolysis .
Comparatively, squaramide foldamers prioritize aromatic stacking for β-sheet formation, sacrificing halogen functionality for conformational stability .
Synthetic Accessibility Boc-protected piperidines (e.g., 3-(Boc-aminomethyl)piperidine) are synthetically straightforward due to their cyclic structure, whereas the brominated propanol derivative may require multi-step synthesis (e.g., bromination of pre-functionalized benzene rings) .
Thermodynamic Stability Boc groups generally exhibit stability under basic conditions but cleave under acidic environments (e.g., trifluoroacetic acid). Brominated aromatics may introduce steric hindrance, slightly reducing Boc deprotection efficiency compared to non-halogenated analogs .
Biological Activity
b-[(Boc-amino)methyl]-2-bromobenzenepropanol, with the CAS number 1698197-59-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and various studies related to this compound, including its synthesis and applications in drug development.
- Molecular Formula : C15H22BrNO3
- Molecular Weight : 344.24 g/mol
- Chemical Structure : The compound features a bromobenzene moiety and a tert-butoxycarbonyl (Boc) protected amine, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the Boc group enhances its stability and solubility, facilitating cellular uptake and interaction with target sites.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing inflammation in various models.
- Cytotoxicity : Some studies have indicated that it may exhibit cytotoxic effects against cancer cell lines, suggesting potential utility in oncology.
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of various derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
| Pseudomonas aeruginosa | 10 | 0 |
Study 2: Anti-inflammatory Mechanism
A recent investigation assessed the anti-inflammatory properties of this compound using an LPS-induced inflammation model in vitro. The compound significantly reduced pro-inflammatory cytokine levels.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 75 |
| IL-6 | 300 | 100 |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of a brominated benzyl alcohol with Boc-protected amines under controlled conditions. This method allows for high yields and purity.
Q & A
Q. How might the compound’s stereochemistry impact its interaction with biological targets (e.g., enzymes or GPCRs)?
- Methodology : Compare enantiomers in functional assays (e.g., cAMP accumulation for GPCRs). For example, (R)- vs. (S)-configured bromophenyl ethanol derivatives show divergent receptor affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
